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molecular formula C8H12ClN B3039810 1-Phenylethylamine hcl CAS No. 13437-79-1

1-Phenylethylamine hcl

Cat. No. B3039810
M. Wt: 157.64 g/mol
InChI Key: YEHGSOZIZRABBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06274735B1

Procedure details

At room temperature 122 g of (R)-1-phenylethylamine (1.0 mol) was dissolved in 30 mL of isopropanol. The solution was stirred and cooled to 0° C. Then, a previously prepared solution of 100 mL of 37% hydrochloric acid (118 g, 1.2 mol) in 320 mL of isopropanol was added during 1 h. The solution was stirred at 0° C. for an additional 40 min, and then it was concentrated on a rotary evaporator (16 mbar, bath 45° C.) to a volume of 300 mL. The translucent gel which had formed was transferred into a 1.5 l flask, then, under stirring, 250 mL of tert-butyl-methyl-ether was slowly added. Crystals started to form and the suspension was stirred at 0° C. for 3 h. The product was collected by filtration, washed with 100 mL of tert-butyl-methyl-ether and dried at 30° C./16 mbar for 4 hours to give 133 g (84%) of 1-phenylethylamine hydrochloride.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
320 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C@H:7]([NH2:9])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[ClH:10].C(OC)(C)(C)C>C(O)(C)C>[ClH:10].[C:1]1([CH:7]([NH2:9])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:4.5|

Inputs

Step One
Name
Quantity
122 g
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@H](C)N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
320 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at 0° C. for an additional 40 min
Duration
40 min
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated on a rotary evaporator (16 mbar, bath 45° C.) to a volume of 300 mL
CUSTOM
Type
CUSTOM
Details
The translucent gel which had formed
CUSTOM
Type
CUSTOM
Details
was transferred into a 1.5 l flask
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
to form
STIRRING
Type
STIRRING
Details
the suspension was stirred at 0° C. for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with 100 mL of tert-butyl-methyl-ether
CUSTOM
Type
CUSTOM
Details
dried at 30° C./16 mbar for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 133 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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